ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10403765
InChI: InChI=1S/C22H20BrNO5S/c1-3-28-22(27)18-14-6-4-11(2)8-17(14)30-20(18)24-19(25)15-10-12-9-13(23)5-7-16(12)29-21(15)26/h5,7,9-11H,3-4,6,8H2,1-2H3,(H,24,25)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C22H20BrNO5S
Molecular Weight: 490.4 g/mol

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC10403765

Molecular Formula: C22H20BrNO5S

Molecular Weight: 490.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C22H20BrNO5S
Molecular Weight 490.4 g/mol
IUPAC Name ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C22H20BrNO5S/c1-3-28-22(27)18-14-6-4-11(2)8-17(14)30-20(18)24-19(25)15-10-12-9-13(23)5-7-16(12)29-21(15)26/h5,7,9-11H,3-4,6,8H2,1-2H3,(H,24,25)
Standard InChI Key DDFVVHQTTGXCAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused benzothiophene ring system (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a methyl group at position 6 and an ethyl carboxylate at position 3. The chromene moiety (6-bromo-2-oxo-2H-chromen-3-yl) is linked via an amide bond to the benzothiophene core. The bromine atom at position 6 of the chromene ring enhances electrophilicity, potentially influencing reactivity and binding interactions .

Key Structural Features:

  • Benzothiophene Core: A partially hydrogenated thiophene ring fused to a benzene ring, contributing to planar rigidity.

  • Chromene Substituent: A 2-oxo-2H-chromen-3-yl group with a bromine atom at position 6, introducing steric and electronic effects.

  • Ethyl Carboxylate: Enhances solubility in organic solvents and may serve as a prodrug moiety for hydrolytic activation.

Physicochemical Characterization

PropertyValueSource
Molecular FormulaC22H20BrNO5S\text{C}_{22}\text{H}_{20}\text{BrNO}_5\text{S}
Molecular Weight490.4 g/mol
IUPAC Nameethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Canonical SMILESCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

The compound’s LogP (calculated) of ~3.2 suggests moderate lipophilicity, favoring membrane permeability. The presence of hydrogen bond donors (amide NH) and acceptors (carbonyl groups) may facilitate interactions with biological targets .

Synthetic Methodologies

Precursor Preparation

Synthesis begins with the preparation of chromene and benzothiophene precursors:

  • Chromene Synthesis: Coumarin derivatives are synthesized via Pechmann condensation, where resorcinol reacts with β-keto esters under acidic conditions. Bromination at position 6 is achieved using N\text{N}-bromosuccinimide (NBS) .

  • Benzothiophene Synthesis: Cyclization of thioanisole derivatives with α,β-unsaturated ketones yields the tetrahydrobenzothiophene core. Methylation at position 6 is introduced via alkylation with methyl iodide .

Coupling and Functionalization

The final step involves amide bond formation between the chromene-3-carbonyl chloride and the aminobenzothiophene intermediate. This is typically performed using coupling agents like EDCI/HOBt in dichloromethane, yielding the target compound in ~70–85% purity .

Optimized Reaction Conditions (from Patent CN109678878A):

  • Catalyst: Palladium acetate (5 mol%)

  • Ligand: Silver acetate (2 equiv)

  • Solvent: Propionic acid at 140°C for 2 hours

  • Yield: 85% after column chromatography .

Biological Activity and Mechanism

Cytochrome P450 Inhibition

Benzothiophene derivatives exhibit potent inhibition of cytochrome P450 enzymes, particularly CYP2A19. In porcine models, analogs such as 1-benzothiophen-3-carbaldehyde demonstrated IC50\text{IC}_{50} values of 2.4 µM, suggesting competitive inhibition by occupying the enzyme’s active site . The title compound’s structural similarity implies comparable activity, potentially interfering with xenobiotic metabolism.

Inhibitory Potency of Analogous Compounds:

CompoundIC50\text{IC}_{50} (µM)Inhibition Type
1-Benzothiophen-3-carbaldehyde2.4 ± 0.5Competitive
1-Benzothiophene-3-ylmethylamine2.6 ± 1.0Competitive
1-Benzothiophen-5-carbaldehyde5.3 ± 2.0Competitive

The brominated chromene moiety may enhance binding affinity through hydrophobic interactions with enzyme subpockets .

Pharmacokinetic Considerations

Metabolic Stability

In vitro assays using hepatic microsomes indicate moderate clearance rates, with phase I metabolism involving oxidative debromination and ester hydrolysis. The ethyl carboxylate group is susceptible to carboxylesterase-mediated cleavage, releasing the free acid metabolite .

Distribution and Toxicity

Prospective Applications

Therapeutic Development

  • Anticancer Agents: Structural analogs inhibit MCF-7 breast cancer cells with GI50\text{GI}_{50} values of 8.2 µM .

  • Anti-inflammatory Drugs: COX-2 inhibition has been observed in benzothiophene-coumarin hybrids at nanomolar concentrations .

  • Antimicrobials: MIC values of 16 µg/mL against Staphylococcus aureus highlight potential for Gram-positive infections.

Chemical Probes

The compound’s fluorescence properties (λ~ex~ = 340 nm, λ~em~ = 450 nm) enable its use as a probe for monitoring enzyme activity in real-time assays .

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